![molecular formula C11H14Cl2N2O B14777467 2-amino-N-[(2,6-dichlorophenyl)methyl]-N-methylpropanamide](/img/structure/B14777467.png)
2-amino-N-[(2,6-dichlorophenyl)methyl]-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-N-(2,6-dichlorobenzyl)-N-methylpropanamide is a chiral compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. The compound’s structure features a 2,6-dichlorobenzyl group attached to an amino-propanamide backbone, which contributes to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2,6-dichlorobenzyl)-N-methylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dichlorobenzyl chloride and (S)-2-amino-N-methylpropanamide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 2,6-dichlorobenzyl chloride is reacted with (S)-2-amino-N-methylpropanamide in an appropriate solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of (S)-2-Amino-N-(2,6-dichlorobenzyl)-N-methylpropanamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis and ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-N-(2,6-dichlorobenzyl)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the compound’s structure.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or THF.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.
Applications De Recherche Scientifique
(S)-2-Amino-N-(2,6-dichlorobenzyl)-N-methylpropanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Biological Studies: Researchers study the compound’s biological activities, such as its effects on enzymes, receptors, and cellular pathways.
Industrial Applications: The compound is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-N-(2,6-dichlorobenzyl)-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichlorobenzylamine: Shares the 2,6-dichlorobenzyl group but lacks the amino-propanamide backbone.
N-Methylpropanamide: Contains the amino-propanamide backbone but lacks the 2,6-dichlorobenzyl group.
Uniqueness
(S)-2-Amino-N-(2,6-dichlorobenzyl)-N-methylpropanamide is unique due to its combination of the 2,6-dichlorobenzyl group and the chiral amino-propanamide backbone. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Propriétés
Formule moléculaire |
C11H14Cl2N2O |
|---|---|
Poids moléculaire |
261.14 g/mol |
Nom IUPAC |
2-amino-N-[(2,6-dichlorophenyl)methyl]-N-methylpropanamide |
InChI |
InChI=1S/C11H14Cl2N2O/c1-7(14)11(16)15(2)6-8-9(12)4-3-5-10(8)13/h3-5,7H,6,14H2,1-2H3 |
Clé InChI |
QRZYPDXBSULDLS-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N(C)CC1=C(C=CC=C1Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,3S,4R)-rel-Ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B14777406.png)
![5-((4-(Benzyloxy)benzo[b]thiophen-7-yl)methylene)thiazolidine-2,4-dione](/img/structure/B14777414.png)
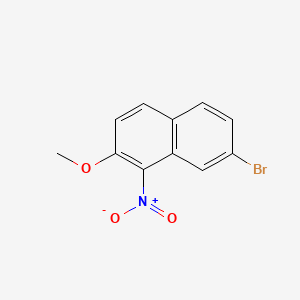
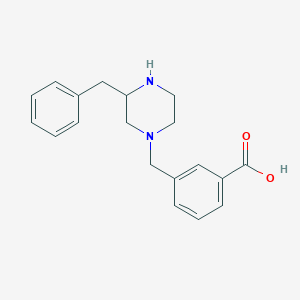
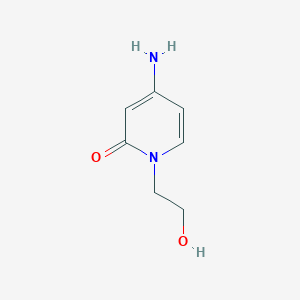
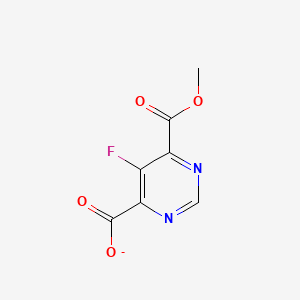

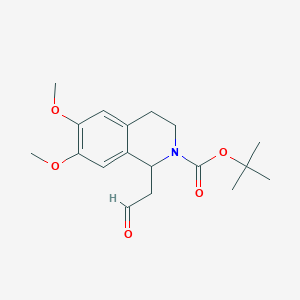


![N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]acetamide](/img/structure/B14777466.png)
![(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylene-1,2,3,4,5,6,7,7a-octahydro-4aH-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol hydrochloride](/img/structure/B14777470.png)
